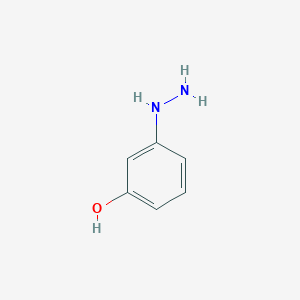

3-Hydrazinylphenol

Description

Historical Context of Hydrazinylphenol Chemistry

The chemistry of hydrazine (B178648) derivatives, including phenylhydrazines, has a rich history dating back to the late 19th century. The term "hydrazone" was first introduced by Emil Fischer in 1888. nih.gov Foundational work on the formation and hydrolysis of related compounds like semicarbazones in the 1930s provided early insights into the reaction mechanisms. nih.gov Mechanistic studies by Jencks in the 1960s further elucidated the processes involved in hydrazone formation. nih.gov

Historically, the synthesis of phenylhydrazine (B124118) derivatives often involved the diazotization of arylamines followed by a reduction step. google.com This method, while effective, presents safety concerns, particularly on an industrial scale, due to the hazardous nature of diazotization reactions. google.com In the context of 3-Hydrazinylphenol, a notable synthetic route involves the reaction of 3-aminophenol (B1664112) with sodium nitrite (B80452) and hydrochloric acid, followed by reduction with tin(II) chloride. chemicalbook.com More recent developments have explored safer synthetic pathways. For instance, a method has been developed that involves the direct reaction of resorcinol (B1680541) with hydrazine hydrate, which avoids the risks associated with diazotization and offers high yields. google.com This particular synthesis is considered to have industrial production value due to its improved safety and simpler operation. google.com

Scope and Significance of Current Research on this compound

This compound is recognized as a valuable intermediate in organic synthesis, with applications in the production of dyes, pharmaceuticals, and other chemical compounds. google.com Its bifunctional nature, possessing both a nucleophilic hydrazine group and a phenolic hydroxyl group, allows it to be a versatile building block in the synthesis of more complex molecules.

Current research continues to explore the utility of this compound and its derivatives in various fields:

Bioconjugation: The formation of hydrazones from hydrazines is a widely used strategy in bioconjugation, a process of linking molecules to biomolecules such as proteins and peptides. nih.gov These reactions are crucial in chemical biology for studying and manipulating biological systems. nih.gov

Corrosion Inhibition: Derivatives of hydrazinylphenol have been investigated for their potential to protect metals from corrosion. For example, a derivative of 4-hydrazinylphenol (B107402) has been studied as a corrosion inhibitor for mild steel in acidic environments. ijcsi.pro

Synthesis of Heterocyclic Compounds: Phenylhydrazines are key precursors in the synthesis of various heterocyclic compounds. For instance, they are used in the Fischer indole (B1671886) synthesis to produce indoles, a common motif in many biologically active compounds. While not specific to the 3-isomer, this highlights a fundamental application of the phenylhydrazine scaffold.

Fluorogenic Probes: The reaction of hydrazines with certain aldehydes can result in highly fluorescent molecules. Specifically, the reaction of 2-hydrazinylphenol (B8683941) with an aldehyde bearing a boronyl moiety has been used to create highly emissive tetracyclic compounds, demonstrating its potential in the development of fluorogenic probes. nih.gov

The physical and chemical properties of this compound are crucial for its application in these research areas.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Compound |

| Molecular Formula | C₆H₈N₂O | This compound |

| Molecular Weight | 124.14 g/mol | This compound |

| Appearance | Brown solid | This compound |

| Molecular Formula | C₆H₉ClN₂O | This compound hydrochloride |

| Molecular Weight | 160.6 g/mol | This compound hydrochloride |

| Molecular Formula | C₇H₁₀N₂O | This compound dihydrochloride |

| Molar Mass | 138.17 | This compound dihydrochloride |

| Density | 1.184±0.06 g/cm3 (Predicted) | This compound dihydrochloride |

This data is compiled from various chemical suppliers and databases. chemicalbook.comaksci.combldpharm.comchembk.com

Table 2: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR (300 MHz, d₆-DMSO) | δ 3.83 (2H, br s), 5.96-6.02 (1H, m), 6.15-6.21 (1H, m), 6.22 (1H, t, J = 2.2 Hz), 6.52 (1H, br s), 6.84 (1H, t, J = 8.0 Hz), 8.91 (1H, br s) |

This data is from a documented synthesis of the compound. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-hydrazinylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-8-5-2-1-3-6(9)4-5/h1-4,8-9H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQIHHJJAXBWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 3 Hydrazinylphenol and Its Derivatives

Established Synthetic Pathways to 3-Hydrazinylphenol

The traditional synthesis of this compound primarily relies on multi-step chemical transformations starting from readily available aromatic precursors. These routes are well-documented and involve classical organic reactions such as diazotization and reduction.

Aminophenol Precursors in this compound Synthesis

The most common and direct precursor for the synthesis of this compound is 3-aminophenol (B1664112). This starting material provides the basic phenolic and amino-substituted benzene (B151609) ring structure, upon which the hydrazinyl moiety is constructed. The synthesis begins with the conversion of the amino group (-NH₂) on the 3-aminophenol molecule into a diazonium salt, which is a highly reactive intermediate essential for the subsequent formation of the hydrazine (B178648) group. chemicalbook.com

The selection of 3-aminophenol is strategic due to its commercial availability and the specific orientation (meta-substitution) of the hydroxyl and amino groups, which directly leads to the desired 3-substituted product.

Diazotization and Reduction Protocols for Hydrazinylphenol Formation

The conversion of 3-aminophenol to this compound is a classic two-step process involving diazotization followed by reduction.

Step 1: Diazotization In this step, 3-aminophenol is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, typically concentrated hydrochloric acid (HCl). The reaction is conducted at low temperatures, usually between 0-10°C, to ensure the stability of the resulting diazonium salt. chemicalbook.com The amino group is transformed into a diazonium group (-N₂⁺Cl⁻), forming a 3-hydroxyphenyldiazonium chloride intermediate.

Step 2: Reduction The diazonium salt is then immediately subjected to a reduction reaction. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) dissolved in concentrated HCl. chemicalbook.com The tin(II) chloride solution is added dropwise to the diazonium salt solution. This step reduces the diazonium group to the desired hydrazinyl group (-NHNH₂), yielding this compound. The final product is typically isolated after basification of the reaction mixture and extraction with an organic solvent. chemicalbook.com

A summary of a typical reaction protocol is presented below:

| Step | Reagents | Key Conditions | Product | Yield |

| Diazotization | 3-aminophenol, Sodium Nitrite, Conc. HCl | Water, Temp < 10°C | 3-hydroxyphenyldiazonium chloride | Intermediate |

| Reduction | Tin(II) chloride, Conc. HCl | Room Temperature | This compound | ~16% chemicalbook.com |

This interactive table summarizes the key stages in the established synthesis of this compound.

Coupling Reactions in this compound Synthesis

While diazotization-reduction is a standard route, modern organic chemistry offers powerful cross-coupling reactions for the formation of carbon-nitrogen bonds, which are, in principle, applicable to the synthesis of aryl hydrazines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction typically couples an aryl halide or triflate with an amine. For the synthesis of a substituted aryl hydrazine, this could involve the coupling of an aryl halide with hydrazine itself or a protected hydrazine equivalent.

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org Although this method has transformed the synthesis of a vast array of aryl amines, specific documented examples of its use for the direct synthesis of the parent this compound are not prevalent in the literature. The reaction is more commonly applied in the synthesis of more complex derivatives or pharmaceuticals. numberanalytics.comorgsyn.org The development of specialized ligands has been crucial in expanding the scope of the Buchwald-Hartwig amination to include a wide variety of amines and aryl halides. organic-chemistry.org

Novel and Green Synthetic Approaches for this compound

In response to the growing demand for environmentally benign chemical processes, novel synthetic methods utilizing alternative energy sources like microwave irradiation and ultrasonication have been explored for the synthesis of this compound derivatives. These "green" approaches often lead to significant improvements in reaction times, yields, and energy efficiency.

Microwave-Assisted Synthesis of Hydrazinylphenol Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. derpharmachemica.com In the context of hydrazinyl compounds, microwave irradiation has been successfully employed to synthesize various derivatives, such as pyrazolines and N-aryl hydrazones, often starting from chalcones and hydrazine reagents. mdpi.com

Research has shown that microwave heating can dramatically reduce reaction times from hours to mere minutes, while also increasing product yields. mdpi.comacs.org For example, the cyclization of chalcones with hydrazines to form 3,5-arylated 2-pyrazolines occurs in 2-12 minutes under microwave irradiation, with quantitative yields. mdpi.com Similarly, the synthesis of pyridinyl N-aryl hydrazones was achieved in excellent yields (88-98%) within 5 minutes using a microwave-assisted protocol in an open vessel. acs.org These methods highlight the potential of microwave technology to create derivatives of hydrazinylphenols in a highly efficient and clean manner. ajrconline.orgresearchgate.net

| Derivative Type | Starting Materials | Reaction Time (Microwave) | Yield |

| 3,5-Arylated 2-Pyrazolines | Chalcones, Hydrazines | 2-12 min mdpi.com | 82-99% mdpi.com |

| Pyridinyl N-Aryl Hydrazones | Phenylhydrazines, Acetylpyridines | 5 min acs.org | 88-98% acs.org |

| 1-Phenyl-1H-indazoles | Salicylaldehydes, Phenyl hydrazine | 10 min ajrconline.org | 85-94% ajrconline.org |

| Arylhydrazinocurcumins | Curcumin, Aryl hydrazine | 10 min derpharmachemica.com | 79-92% derpharmachemica.com |

This interactive table showcases the efficiency of microwave-assisted synthesis for various hydrazinyl derivatives.

Ultrasonication in this compound Chemical Transformations

Ultrasonication, the application of ultrasound energy to a chemical reaction, provides an alternative green methodology. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can significantly enhance reaction rates. researchgate.netresearchgate.net

This technique has been effectively used to promote the synthesis of arylhydrazones from the reaction of phenylhydrazines with carbonyl compounds. researchgate.net The use of ultrasound often allows these reactions to proceed at ambient temperature, in shorter timeframes, and in environmentally friendly solvents like water, sometimes eliminating the need for a catalyst. researchgate.netnih.gov For instance, the synthesis of N-(4-arylthiazol-2-yl) hydrazones has been achieved in excellent yields in water under ultrasound irradiation without any catalyst. nih.gov The application of ultrasound has been shown to improve yields and reduce reaction times in the synthesis of various heterocyclic systems derived from hydrazides and thiosemicarbazides, demonstrating its utility as a green tool in chemical synthesis. orientjchem.org

Mechanochemical Routes to Hydrazinylphenol Compounds

Mechanochemistry, a technique involving the use of mechanical force to induce chemical reactions, represents a significant advancement in the synthesis of hydrazinylphenol compounds and their derivatives. mdpi.com This solvent-free or low-solvent approach often utilizes ball milling, where reactants are ground together, sometimes with a catalytic amount of a liquid or solid additive. rsc.org This process can overcome the low reactivity of solid-state reactants and often leads to quantitative yields in shorter reaction times compared to conventional solution-based methods. nih.govbeilstein-journals.org

The synthesis of hydrazones, for instance, has been successfully achieved through mechanochemical means by coupling various hydrazines with aldehydes. nih.gov Operating in a planetary ball mill, these reactions can be completed within minutes to a few hours, demonstrating high efficiency. nih.gov This methodology avoids the use of bulk toxic solvents, simplifying purification to a mere washing step and significantly reducing chemical waste. beilstein-journals.org While direct studies on this compound might be limited, the principles established for other phenolic and heterocyclic hydrazines are directly applicable.

Table 1: Comparison of Mechanochemical Synthesis vs. Conventional Synthesis for Hydrazone Formation

| Feature | Mechanochemical Synthesis | Conventional Solution-Phase Synthesis |

|---|---|---|

| Solvent | None or minimal (liquid-assisted grinding) | Bulk organic solvents (e.g., ethanol (B145695), methanol) |

| Reaction Time | Typically minutes to a few hours nih.gov | Can range from hours to days beilstein-journals.org |

| Energy Input | Mechanical energy (milling) | Thermal energy (heating/reflux) |

| Yield | Often high to quantitative nih.gov | Variable, often requires optimization |

| Work-up | Simple washing of the crude product beilstein-journals.org | Often requires extraction, chromatography |

| Environmental Impact | Low, aligns with green chemistry principles | Higher, due to solvent use and energy consumption |

Atom Economy and Energy Efficiency in this compound Synthesis

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. studymind.co.uk For the synthesis of this compound itself, a common route involves the reduction of a diazonium salt formed from 3-aminophenol. While effective, this multi-step process can have a lower atom economy due to the use of stoichiometric reagents and the generation of byproducts.

Energy efficiency in chemical synthesis aims to minimize the energy consumed during reactions. sustainability-directory.com Traditional methods often rely on significant thermal energy for heating and refluxing over extended periods. Modern approaches offer substantial energy savings. For example, mechanochemical synthesis is typically performed at room temperature, eliminating the need for heating. beilstein-journals.org Continuous flow chemistry, where reactants are pumped through microreactors, also enhances energy efficiency through superior heat transfer and process control, leading to faster reactions and reduced energy consumption. sustainability-directory.com The electrochemical synthesis of ammonia, a related field, is benchmarked against the energy-intensive Haber-Bosch process, highlighting the drive for more efficient chemical production. chemrxiv.orgammoniaenergy.org These energy-saving principles are paramount in optimizing the synthesis of this compound and its derivatives for industrial applications.

Solvent-Free Methods in Hydrazinylphenol Derivatization

Solvent-free methods are a cornerstone of green organic synthesis, and they are particularly well-suited for the derivatization of this compound. These techniques eliminate the need for volatile, often toxic and flammable, organic solvents, which simplifies product isolation, reduces waste, and lowers costs. rsc.org

One prominent solvent-free method for creating derivatives like hydrazones involves the direct reaction of a hydrazine with a carbonyl compound, often facilitated by a catalyst. rsc.org Brønsted acid ionic liquids, such as [Et3NH][HSO4], have proven to be highly effective, recyclable catalysts for this transformation, affording excellent yields (90-98%) under solvent-free conditions at elevated temperatures. rsc.orgrsc.org Another approach uses solid supports like silica (B1680970) gel to facilitate the reaction between reactants in the absence of a solvent. ajol.info These methods are characterized by their operational simplicity, shorter reaction times, and high purity of the resulting products. rsc.org

Derivatization Strategies of this compound

The hydrazine moiety (-NHNH2) of this compound is a versatile functional group that serves as a key building block for a wide array of derivatives. The nucleophilic nature of the terminal nitrogen atom allows for facile reactions with electrophiles, particularly carbonyl compounds, and participation in more complex transformations. nih.gov

Formation of Hydrazone Derivatives from this compound

The reaction of this compound with aldehydes or ketones is a straightforward and efficient method to produce a diverse library of hydrazone derivatives. nih.govmdpi.com This condensation reaction typically proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine group to the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of the hydrazone linkage (-C=NNH-). rsc.org

These reactions are often catalyzed by a small amount of acid and can be performed under various conditions, including reflux in ethanol or through the aforementioned solvent-free methods. rsc.orgderpharmachemica.com The resulting hydrazones, such as 3-(2-arylidenehydrazinyl)phenols, are an important class of compounds in medicinal chemistry and materials science. nih.gov

Table 2: Examples of Hydrazone Formation from this compound

| Carbonyl Reactant | Resulting Hydrazone Derivative |

|---|---|

| Benzaldehyde | (E)-1-benzylidene-2-(3-hydroxyphenyl)hydrazine |

| Acetophenone | (E)-1-(1-phenylethylidene)-2-(3-hydroxyphenyl)hydrazine |

| Vanillin | (E)-4-((2-(3-hydroxyphenyl)hydrazinylidene)methyl)-2-methoxyphenol |

Schiff Base Formation with this compound

Schiff bases are compounds containing an imine or azomethine group (R¹R²C=NR³). wikipedia.org Hydrazones are considered a specific subclass of Schiff bases where the nitrogen atom is substituted with an amino group. The formation of Schiff bases from this compound follows the same fundamental reaction pathway as hydrazone formation: the condensation of the primary amine of the hydrazine moiety with an aldehyde or ketone. derpharmachemica.comresearchgate.net

The reaction involves a nucleophilic attack by the hydrazine's terminal nitrogen on the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the final imine product. wikipedia.org The presence of the phenolic hydroxyl group can influence the molecule's electronic properties and stability, sometimes participating in intramolecular hydrogen bonding. nih.gov The terms Schiff base and hydrazone are often used interchangeably in the literature when discussing this class of derivatives. xiahepublishing.com

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates atoms from all starting materials. organic-chemistry.org This approach is lauded for its high atom and step economy, reducing waste and simplifying synthetic procedures. nih.gov

This compound is an ideal candidate for MCRs due to its distinct functional groups. The hydrazine moiety can act as a dinucleophile in cyclocondensation reactions. For instance, it can react with a β-dicarbonyl compound (like diethyl malonate) and an aldehyde in a three-component reaction to synthesize substituted pyrazole (B372694) derivatives, a privileged scaffold in medicinal chemistry. researchgate.net The convergence and efficiency of MCRs allow for the rapid construction of complex molecular architectures from simple precursors, making it a powerful tool for creating libraries of novel compounds based on the this compound core. researchgate.netbeilstein-journals.org

Chemical Reactivity and Reaction Mechanisms of 3 Hydrazinylphenol

Nucleophilic Properties of the Hydrazine (B178648) Moiety in 3-Hydrazinylphenol

The hydrazine group (-NHNH₂) in this compound is characterized by the presence of lone pairs of electrons on its nitrogen atoms, rendering it a potent nucleophile. This nucleophilicity is the basis for many of its characteristic reactions, particularly with electrophilic species.

One of the most common reactions is the condensation with aldehydes and ketones to form the corresponding hydrazones. wikipedia.orgresearchgate.net This reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. The resulting intermediate subsequently eliminates a molecule of water to yield the stable C=N double bond of the hydrazone. numberanalytics.com These hydrazones are often crystalline solids and serve as important intermediates in further synthetic transformations, such as the Fischer indole (B1671886) synthesis. wikipedia.org

Being a bifunctional nucleophile, the hydrazine moiety is a key building block in the synthesis of various heterocyclic compounds. researchgate.netchinesechemsoc.org For example, it can react with β-dicarbonyl compounds like 2,4-pentanedione via condensation to form pyrazole (B372694) rings. chinesechemsoc.org The reaction proceeds through initial hydrazone formation followed by an intramolecular cyclization and dehydration. The hydrazine group can also attack other electrophilic centers, such as those in sulfonyl halides and acyl halides, to form derivatives like tosylhydrazines. researchgate.net

| Reaction Type | Electrophile | Product Type | Notes |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazone | Reversible reaction, often the first step in multi-step syntheses (e.g., Fischer Indole). wikipedia.orgnumberanalytics.com |

| Pyrazole Synthesis | β-Diketones (e.g., 2,4-pentanedione) | Pyrazole | Condensation reaction forming a five-membered heterocyclic ring. chinesechemsoc.org |

| Acylation/Sulfonylation | Acyl Halides, Sulfonyl Halides | Acylhydrazides, Sulfonylhydrazides | Nucleophilic attack on the halide-bearing carbon or sulfur atom. researchgate.net |

| Phthalimide (B116566) Cleavage | N-alkylated Phthalimides | Primary Amine | The hydrazine acts as a nucleophile to open the phthalimide ring. researchgate.net |

Electrophilic Reactivity of the Phenolic Ring in this compound

The phenolic ring of this compound is highly susceptible to electrophilic aromatic substitution. This enhanced reactivity is due to the strong activating effects of both the hydroxyl (-OH) and the hydrazinyl (-NHNH₂) substituents. Both groups are electron-donating through resonance, increasing the electron density of the benzene (B151609) ring and making it more attractive to electrophiles. acs.orgtandfonline.com

The hydroxyl group is a powerful activating group that directs incoming electrophiles primarily to the ortho and para positions relative to it. mlsu.ac.innih.gov Similarly, the hydrazinyl group is also an ortho-, para-director. In this compound, the hydroxyl group is at position 1 and the hydrazinyl group is at position 3. The positions ortho and para to the -OH group are 2, 4, and 6. The positions ortho and para to the -NHNH₂ group are 2, 4, and 6. Therefore, positions 2, 4, and 6 are strongly activated, making the molecule highly reactive towards electrophiles.

This high activation means that reactions like halogenation can proceed under mild conditions. For instance, treatment of phenol (B47542) with bromine water leads to the rapid formation of a white precipitate of 2,4,6-tribromophenol. mlsu.ac.in A similar polysubstitution would be expected for this compound. To achieve monosubstitution, less polar solvents like carbon disulfide (CS₂) and lower temperatures are typically required. nih.gov

Nitration also occurs under milder conditions than those needed for benzene. Reaction with dilute nitric acid at low temperatures can yield a mixture of nitro-substituted phenols. mlsu.ac.in Given the combined activating effect in this compound, controlling the extent of nitration would be a significant synthetic challenge, with a high propensity for the formation of polynitrated products.

| Reaction | Reagents | Typical Product(s) | Conditions |

| Halogenation (Bromination) | Bromine water (Br₂(aq)) | Polybrominated phenol | Room temperature, aqueous solution. mlsu.ac.in |

| Halogenation (Monobromination) | Br₂ in CS₂ or CCl₄ | Ortho- and Para-bromophenol | Low temperature, non-polar solvent. nih.gov |

| Nitration | Dilute HNO₃ | Ortho- and Para-nitrophenol | Low temperature (e.g., 298 K). mlsu.ac.in |

| Nitration (Polysubstitution) | Concentrated HNO₃ | 2,4,6-Trinitrophenol (Picric Acid) | Harsher conditions, though oxidation is a competing side reaction. mlsu.ac.in |

| Sulfonation | Concentrated H₂SO₄ | Ortho- or Para-hydroxybenzenesulfonic acid | Product is temperature-dependent (ortho at low temp, para at high temp). nih.gov |

Oxidation Reactions of this compound

The this compound molecule contains two functional groups that are susceptible to oxidation: the hydrazine moiety and the phenolic ring. The hydrazine group can be oxidized to various products depending on the reagent and conditions. Mild oxidation may yield diazenes, while stronger oxidation can lead to the formation of diazonium salts or complete cleavage of the nitrogen-containing group with the evolution of nitrogen gas. chinesechemsoc.org The phenol group is also easily oxidized, often leading to the formation of quinones, which can subsequently polymerize into complex tarry products, especially under harsh conditions. acs.org A patent for the synthesis of this compound explicitly mentions the use of a nitrogen atmosphere to prevent the oxidation of both the starting materials and the product, highlighting its sensitivity. vulcanchem.com

Reduction Reactions of this compound

The primary reduction reaction involving the hydrazinyl group is catalytic hydrogenolysis. This reaction cleaves the nitrogen-nitrogen single bond. In this process, this compound would be reduced to 3-aminophenol (B1664112) and ammonia. This transformation is typically achieved using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Another significant reaction associated with hydrazines is the Wolff-Kishner reduction. While this is a reaction using hydrazine rather than a reaction of this compound itself, it is a cornerstone of hydrazine chemistry. The reaction converts a carbonyl group (aldehyde or ketone) into a methylene (B1212753) group (-CH₂-) under basic conditions, proceeding through a hydrazone intermediate. doubtnut.com The driving force for the final reduction step is the formation of the highly stable dinitrogen (N₂) molecule. doubtnut.com

Acid-Catalyzed Reactions of this compound

The most important acid-catalyzed reaction for phenylhydrazines is the Fischer indole synthesis. wikipedia.orgmdpi.com This reaction produces the indole heterocyclic ring system from a phenylhydrazine (B124118) and an aldehyde or ketone in the presence of an acid catalyst. cdnsciencepub.com

The mechanism proceeds in several steps:

Hydrazone Formation: this compound reacts with the carbonyl compound to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form. cdnsciencepub.comnumberanalytics.com

cdnsciencepub.comcdnsciencepub.com-Sigmatropic Rearrangement: Under acid catalysis, the protonated enehydrazine undergoes a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement. This is a concerted pericyclic reaction that simultaneously forms a new carbon-carbon bond and cleaves the weak nitrogen-nitrogen bond. numberanalytics.com This step is often considered the rate-determining step of the synthesis. cdnsciencepub.com

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and loses a molecule of ammonia, followed by deprotonation to yield the final, energetically favorable aromatic indole. mdpi.com

A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can catalyze the reaction. cdnsciencepub.com For this compound, this reaction would lead to the formation of a hydroxy-substituted indole.

Studies on Reaction Kinetics and Equilibria Involving this compound

The kinetics of reactions involving this compound are influenced by factors such as pH, temperature, and catalysts.

The initial formation of a hydrazone from a hydrazine and a carbonyl compound is a reversible equilibrium reaction. The reaction rate and equilibrium position are highly pH-dependent. The reaction is typically fastest in weakly acidic conditions (around pH 4.5), which represents a balance between activating the carbonyl group by protonation and ensuring a sufficient concentration of the free hydrazine nucleophile, as protonation of the hydrazine renders it unreactive. numberanalytics.com

Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions using hydrazine as a nucleophile show that the mechanism can involve nucleophilic solvation of the hydrazine, which then acts as a dipole to react with the electrophilic substrate. masterorganicchemistry.comchemistryviews.org

| Reaction | Kinetic Aspect | Influencing Factors |

| Hydrazone Formation | Rate-determining step can be nucleophilic attack or dehydration, depending on pH. numberanalytics.com | pH (optimum ~4.5), nucleophile/electrophile structure. numberanalytics.com |

| Fischer Indole Synthesis | Rate-determining step is often the cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement. cdnsciencepub.comnumberanalytics.com | Acid catalyst type and concentration, temperature. numberanalytics.comacs.org |

| Hydrazine Oxidation | Reaction kinetics are positively affected by temperature. researchgate.net | Temperature, catalyst concentration, oxidant amount. researchgate.net |

Stereochemical Aspects of Reactions with this compound

The reactions of this compound can involve significant stereochemical considerations, particularly when it interacts with other chiral or prochiral molecules.

When this compound reacts with a chiral aldehyde or ketone, the resulting hydrazone will be a mixture of diastereomers. These diastereomers may have different physical properties, allowing for potential separation.

More significantly, hydrazones derived from prochiral ketones can be substrates for asymmetric synthesis. The transition-metal-catalyzed asymmetric hydrogenation of hydrazones is a powerful method for producing chiral hydrazines with high enantioselectivity. tandfonline.comresearchgate.netresearchgate.net For example, the hydrazone formed from this compound and a prochiral ketone could be hydrogenated using a chiral nickel or rhodium catalyst to produce a specific enantiomer of the corresponding chiral substituted hydrazine. researchgate.netrsc.org

Furthermore, chiral hydrazones themselves can serve as versatile intermediates in stereoselective synthesis. By attaching a chiral auxiliary to the hydrazine nitrogen, subsequent addition reactions across the C=N bond can proceed with high stereocontrol, allowing for the synthesis of chiral amines after cleavage of the N-N bond. The reaction of this compound with α,β-unsaturated ketones can also lead to the formation of pyrazoline rings, where the stereochemistry of the cyclization can be influenced by the reaction conditions and substrate structure.

Coordination Chemistry of 3 Hydrazinylphenol As a Ligand

Ligand Design and Denticity with 3-Hydrazinylphenol

The denticity of a ligand is defined by the number of donor atoms it uses to bind to a central metal ion. byjus.com this compound contains three potential donor atoms: the phenolic oxygen and the two nitrogen atoms of the hydrazinyl group. This structure allows for various coordination possibilities, ranging from simple monodentate binding to more complex polydentate chelation.

A monodentate ligand binds to a metal ion through a single donor atom. libretexts.orgalfachemic.com this compound can theoretically coordinate in a monodentate fashion through either the phenolic oxygen or, more likely, one of the nitrogen atoms of the hydrazinyl group. The nitrogen atoms are generally more basic and possess more accessible lone pairs compared to the phenolic oxygen, whose electron density is partially delocalized into the aromatic ring. Coordination compounds where hydrazine (B178648) (H₂N-NH₂) acts as a monodentate ligand are well-documented. icm.edu.plmathabhangacollege.ac.in By extension, this compound is expected to exhibit similar behavior, forming a bond via one of its nitrogen atoms to a metal center.

Ligands that can bind to a single metal ion through two or more donor atoms are known as polydentate or multidentate ligands. libretexts.org When these ligands form a ring structure with the metal ion, they are termed chelating agents, and the resulting complex is called a chelate. libretexts.orgwikipedia.org The formation of stable five- or six-membered chelate rings is a significant driving force in coordination chemistry, a phenomenon known as the chelate effect. libretexts.org

This compound can act as a bidentate ligand by coordinating simultaneously through two of its donor sites. The most probable chelating modes would involve:

Coordination via the phenolic oxygen and the nitrogen atom of the -NH group, forming a stable six-membered ring.

Coordination via the phenolic oxygen and the terminal nitrogen atom of the -NH₂ group, which would result in a seven-membered ring.

Furthermore, this compound is a common precursor for synthesizing more complex polydentate Schiff base ligands. Condensation of the hydrazinyl group with aldehydes or ketones yields hydrazone derivatives that are excellent chelating agents. researchgate.netslideshare.net For example, the reaction of a hydroxyphenyl hydrazine derivative with an appropriate carbonyl compound can produce a tridentate [N,N,O] or tetradentate [N,N,O,O] ligand, capable of forming highly stable complexes with transition metals. nih.gov

| Ligand Type | Potential Donor Atoms | Chelate Ring Size |

| Bidentate | Phenolic O, Hydrazinyl N¹ | 6-membered |

| Bidentate | Phenolic O, Hydrazinyl N² | 7-membered |

An ambidentate ligand possesses more than one donor atom but coordinates to a metal ion through only one of them at any given time. unacademy.com Classic examples include the thiocyanate (B1210189) (SCN⁻) and nitrite (B80452) (NO₂⁻) ions. doubtnut.comlibretexts.org For this compound, the two nitrogen atoms of the hydrazinyl group are chemically distinct and could potentially offer ambidentate character. It could bind either through the nitrogen adjacent to the phenyl ring (N¹) or the terminal nitrogen of the amino group (N²). However, this type of isomerism is not as commonly observed or described as classic ambidentate behavior. The term is typically reserved for ligands where the different donor atoms lead to more distinct electronic and steric properties, often involving different elements (e.g., N vs. S, or N vs. O). unacademy.com While linkage isomerism involving the two nitrogens is theoretically possible, the molecule is more commonly found acting as a monodentate or, more favorably, a chelating ligand.

Polydentate and Chelating Properties of this compound

Formation of Coordination Complexes with Transition Metals

The interaction of this compound and its derivatives with transition metals leads to the formation of coordination complexes with diverse structures and properties. libretexts.org The synthesis of these complexes is typically achieved by reacting a metal salt with the ligand in a suitable solvent.

The synthesis of metal complexes using hydrazone ligands derived from hydroxyl-substituted phenylhydrazines is a well-established field. A general synthetic route involves the condensation of the hydrazine with a carbonyl compound to form the Schiff base ligand, followed by complexation with a metal salt (e.g., chlorides, nitrates, or acetates) in a 2:1 or 1:1 ligand-to-metal molar ratio. researchgate.net The reaction is often carried out by refluxing in a solvent like ethanol (B145695) or methanol. researchgate.netchemistryjournal.net

For instance, studies on Schiff base complexes derived from isatin (B1672199) and phenylhydrazine (B124118) with Fe(III), Co(II), and Cr(III) report the formation of stable compounds through refluxing the pre-synthesized ligand with the respective metal chloride in ethanol. researchgate.net Similarly, complexes of a hydrazone derived from 2,5-dihydroxy propiophenone (B1677668) and pyrazine-2-carbohydrazide (B1222964) with various transition metals have been synthesized and characterized. chemistryjournal.net

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the empirical formula and the ligand-to-metal stoichiometry.

Molar Conductance: Measurements in solvents like DMF or DMSO indicate whether the complex is an electrolyte or non-electrolyte. chemistryjournal.netamazonaws.com

Magnetic Susceptibility: Helps determine the geometry of the complex and the oxidation state of the metal ion.

Thermal Analysis (TGA/DTA): Provides information about the thermal stability of the complex and the presence of coordinated or lattice water molecules. researchgate.net

| Complex Type | Metal Ion | General Synthetic Method | Common Characterization Techniques |

| Hydrazone Complexes | Co(II), Ni(II), Cu(II) | Refluxing metal salt and ligand in ethanol | Elemental Analysis, Molar Conductance, IR, UV-Vis |

| Hydrazone Complexes | Fe(III), Cr(III) | Condensation followed by complexation | Magnetic Susceptibility, NMR, Mass Spectrometry |

Spectroscopic methods are crucial for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand would show characteristic absorption bands for O-H, N-H, and C-O stretching vibrations. Upon complexation, significant changes in these bands are observed:

The broad ν(O-H) band, typically around 3300-3400 cm⁻¹, often disappears, indicating deprotonation of the phenolic group and coordination through the oxygen atom. nih.gov

The ν(N-H) stretching bands of the hydrazinyl group may shift to lower or higher frequencies, confirming the involvement of a nitrogen atom in the coordination.

For Schiff base derivatives, the ν(C=N) (azomethine) band is of particular interest. A shift in its position (typically a decrease in frequency) upon complexation is strong evidence of coordination through the azomethine nitrogen. ekb.eg

The appearance of new, low-frequency bands, often in the 400-600 cm⁻¹ range, can be assigned to the formation of new metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds. iiardjournals.org

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectrum of the free ligand typically displays high-intensity bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic ring and hydrazone moiety. In the spectra of their transition metal complexes, new bands often appear in the visible region. amazonaws.com These can be assigned to:

Ligand-to-Metal Charge Transfer (LMCT): Transitions from the filled orbitals of the ligand to the empty d-orbitals of the metal ion.

d-d Transitions: Transitions between the d-orbitals of the metal ion, which are weak and often appear as broad bands. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral, or square planar). amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic complexes.

In the ¹H NMR spectrum, the signal corresponding to the phenolic -OH proton disappears upon deprotonation and coordination. ijcsi.pro

The signal for the -NH proton of the hydrazone moiety also typically disappears or shifts significantly upon complexation. iiardjournals.org

Shifts in the chemical shifts of the aromatic protons, particularly those ortho and para to the hydroxyl group, also indicate a change in the electronic environment due to coordination. ijcsi.pro

| Spectroscopic Technique | Key Signature of Coordination | Information Obtained |

| FT-IR | Disappearance of ν(O-H); Shift in ν(C=N); New ν(M-O), ν(M-N) bands | Identification of donor atoms |

| UV-Vis | Appearance of new bands in the visible region (d-d, LMCT) | Electronic structure and geometry of the complex |

| ¹H NMR | Disappearance of labile O-H and N-H proton signals; Shifts in aromatic signals | Confirmation of deprotonation and binding sites |

Synthesis and Characterization of Metal-3-Hydrazinylphenol Complexes

Coordination Complex Isomerism Involving this compound

Coordination complexes derived from this compound Schiff base ligands can exhibit several forms of isomerism, which are crucial for understanding their chemical behavior and potential applications. The primary types of isomerism observed are geometric isomerism, E/Z isomerism of the ligand itself, and keto-enol tautomerism.

Geometric Isomerism: In complexes with a square planar or octahedral geometry, the spatial arrangement of the this compound Schiff base ligands and any other co-ligands around the central metal ion can lead to geometric isomers. For instance, in a square planar complex of the type [M(L)₂], where L is a bidentate this compound Schiff base ligand, cis and trans isomers are possible. Similarly, in an octahedral complex of the type [M(L)₂X₂], where X is a monodentate ligand, the X ligands can be positioned adjacent to each other (cis) or opposite to each other (trans), resulting in distinct isomers with different physical and chemical properties.

Keto-Enol Tautomerism: Hydrazone ligands, including those derived from this compound, can exist in tautomeric equilibrium between a keto form (-C(O)-NH-N=CH-) and an enol form (-C(OH)=N-N=CH-). mdpi.comsci-hub.se The coordination to a metal ion can stabilize one tautomeric form over the other, depending on factors such as the nature of the metal ion, the pH of the medium, and the solvent used. mdpi.com This results in structural isomers with different bonding modes to the metal center. For example, the ligand can coordinate in its neutral keto form or in its deprotonated enolic form, the latter creating a more conjugated and often more stable chelate ring system. sci-hub.se

Table 1: Possible Isomers of a Metal Complex with a Schiff Base Ligand Derived from this compound and Salicylaldehyde

| Isomer Type | Description | Example Structure Representation |

|---|---|---|

| Geometric Isomerism | In an octahedral complex [M(L)₂X₂], the two monodentate ligands (X) can be cis or trans. | cis-[M(L)₂X₂] and trans-[M(L)₂X₂] |

| E/Z Isomerism | The C=N bond of the Schiff base ligand can exist in E and Z configurations. | Ligand in E-configuration vs. Z-configuration |

| Keto-Enol Tautomerism | The ligand can coordinate to the metal in either its keto or enol form. | Metal coordinated to keto form vs. enol form |

Electronic Properties of this compound Coordination Compounds

The electronic properties of coordination compounds containing this compound-derived Schiff base ligands are primarily dictated by the d-orbital splitting of the central transition metal ion under the influence of the ligand field. The coordination of the ligand through its donor atoms (typically the phenolic oxygen and the azomethine nitrogen) creates a specific geometric and electronic environment around the metal ion, which in turn determines the compound's color, magnetic behavior, and redox potentials.

Electronic Spectra: The electronic absorption spectra of these complexes in the UV-Visible region typically show two main types of transitions: ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The intense bands in the UV region are usually assigned to π → π* and n → π* transitions within the ligand, while the bands in the visible region are often due to the d-d transitions of the metal ion. The energy of these d-d transitions (Δ) is a measure of the ligand field strength. For example, in an octahedral complex, the d-orbitals split into two sets, t₂g and eg. The energy difference between these sets determines the color of the complex. libretexts.org A larger splitting results in the absorption of higher-energy light, and the complex appears in the complementary color.

Magnetic Properties: The magnetic properties of these complexes depend on the number of unpaired electrons in the d-orbitals of the metal center. libretexts.org The spin state of the complex (high-spin or low-spin) is determined by the balance between the crystal field splitting energy (Δ) and the electron pairing energy. libretexts.org

Paramagnetic complexes have one or more unpaired electrons and are attracted to a magnetic field. libretexts.org This is common for many transition metal complexes, such as those of Cu(II), Ni(II), and Mn(II).

Diamagnetic complexes have no unpaired electrons and are weakly repelled by a magnetic field. libretexts.org This is often observed for complexes of d¹⁰ metal ions like Zn(II) and Cd(II).

The magnetic moment (μeff) of a complex can be experimentally measured and provides insight into the number of unpaired electrons and the geometry of the complex.

Table 2: Hypothetical Electronic and Magnetic Properties of this compound Schiff Base Complexes

| Complex | Metal Ion | Geometry | d-d Transition (cm⁻¹) | Magnetic Moment (μB) | Property |

|---|---|---|---|---|---|

| [Cu(L)₂] | Cu(II) (d⁹) | Square Planar | ~16,000 | ~1.8 | Paramagnetic |

| [Ni(L)₂] | Ni(II) (d⁸) | Square Planar | ~18,500 | 0 | Diamagnetic |

| [Co(L)₂] | Co(II) (d⁷) | Tetrahedral | ~8,000, ~15,000 | ~4.5 | Paramagnetic |

| [Zn(L)₂] | Zn(II) (d¹⁰) | Tetrahedral | - | 0 | Diamagnetic |

(L represents a bidentate Schiff base ligand derived from this compound)

Catalytic Applications of Metal-3-Hydrazinylphenol Complexes

Metal complexes incorporating Schiff base ligands derived from hydrazones are recognized for their catalytic activity in a range of organic transformations. mdpi.com The combination of a metal center, which can act as a Lewis acid and exist in multiple oxidation states, with a tunable ligand framework makes these compounds promising catalysts.

The catalytic potential of metal-3-Hydrazinylphenol complexes stems from the ability of the coordinated metal ion to activate substrates. These complexes have shown promise in various catalytic reactions, particularly in oxidation processes. For example, they can catalyze the oxidation of hydrocarbons, such as the conversion of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, using environmentally benign oxidants like hydrogen peroxide. mdpi.commdpi.com

The mechanism often involves the metal center mediating the formation of reactive oxygen species from the oxidant. The Schiff base ligand plays a crucial role in stabilizing the metal center in different oxidation states required for the catalytic cycle and influences the selectivity of the reaction. The electronic and steric properties of the ligand, which can be modified by changing the aldehyde or ketone used in its synthesis, allow for the fine-tuning of the catalyst's performance.

Table 3: Illustrative Catalytic Activity of Metal-3-Hydrazinylphenol Schiff Base Complexes in Cyclohexane Oxidation

| Catalyst (Complex) | Metal Ion | Reaction Time (h) | Conversion (%) | Product Selectivity (%) | Turnover Number (TON) |

|---|---|---|---|---|---|

| Cyclohexanol / Cyclohexanone | |||||

| [Cu(L)₂] | Cu(II) | 6 | 25 | 40 / 60 | 250 |

| [Mn(L)₂] | Mn(II) | 6 | 30 | 35 / 65 | 300 |

| [Co(L)₂] | Co(II) | 6 | 22 | 45 / 55 | 220 |

| [Fe(L)Cl] | Fe(III) | 6 | 28 | 30 / 70 | 280 |

(Reaction conditions: Cyclohexane, H₂O₂, catalyst, solvent, 50°C. Data is hypothetical and for illustrative purposes based on typical findings for similar hydrazone complexes) mdpi.commdpi.com

The research into the catalytic applications of these complexes is ongoing, with efforts focused on developing more efficient and selective catalysts for various organic syntheses, including C-C coupling reactions, hydrogenations, and polymerization reactions. researchgate.nethilarispublisher.com

Computational and Quantum Chemical Investigations of 3 Hydrazinylphenol

Density Functional Theory (DFT) Studies on 3-Hydrazinylphenol

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For this compound, this involves geometry optimization to find the minimum energy conformation. The presence of the flexible hydrazinyl (-NHNH2) and hydroxyl (-OH) groups, connected to a rigid benzene (B151609) ring, gives rise to several possible conformers depending on the dihedral angles of these substituents relative to the ring.

Computational studies would typically explore the potential energy surface by systematically rotating the C-O, C-N, and N-N bonds. The relative energies of the resulting conformers are then calculated to identify the global minimum, which represents the most stable structure. The stability of different conformers is often influenced by intramolecular hydrogen bonding, which can occur between the hydrogen of the hydroxyl group and the nitrogen of the hydrazinyl group, or between hydrogens of the hydrazinyl group and the oxygen atom.

Table 1: Representative Theoretical Geometrical Parameters for the Optimized Structure of this compound (Note: This data is illustrative of typical results from a DFT/B3LYP/6-311++G(d,p) calculation and may vary based on the specific study.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O | 1.365 Å |

| Bond Length | C-N | 1.401 Å |

| Bond Length | N-N | 1.452 Å |

| Bond Angle | C-C-O | 119.5° |

| Bond Angle | C-C-N | 120.8° |

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the hydrazinyl group, which are strong electron-donating moieties. The LUMO is usually distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state.

Table 2: Calculated Electronic Properties of this compound (Note: Values are illustrative and depend on the level of theory and basis set used.)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -5.28 eV |

| LUMO Energy | -0.21 eV |

Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Theoretical Prediction of Spectroscopic Properties of this compound

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the excitation energies and oscillator strengths of electronic transitions. For this compound, these calculations would reveal the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the molecule.

Furthermore, the vibrational frequencies can be calculated to simulate the Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups, such as the O-H stretch, N-H stretches, and C-N stretch.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool to explore the potential reaction pathways of this compound. For instance, its antioxidant activity can be investigated by modeling its reaction with free radicals. DFT calculations can map out the potential energy surface for different mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET). By calculating the activation energies and reaction enthalpies for each pathway, the most favorable mechanism can be determined. This provides a molecular-level understanding of how this compound might function as a radical scavenger.

Intermolecular Interactions and Hydrogen Bonding in this compound Systems

The hydroxyl and hydrazinyl groups of this compound are potent donors and acceptors for hydrogen bonds. Computational studies can model dimeric or larger clusters of this compound molecules to investigate the nature and strength of these intermolecular interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at the bond critical points of these hydrogen bonds, providing quantitative information about their strength and character (e.g., whether they are predominantly electrostatic or have some covalent character). These investigations are crucial for understanding the molecule's behavior in the solid state and in solution, as hydrogen bonding networks significantly influence physical properties like melting point, boiling point, and solubility.

: Crystal Structure Prediction and Theoretical Crystallography

As of the current date, dedicated computational studies on the crystal structure prediction and theoretical crystallography of this compound are not available in published scientific literature. The prediction of a crystal structure for a given molecule, particularly a flexible one like this compound, is a complex computational challenge. It involves a thorough search of the potential energy surface to identify energetically favorable crystal packings.

Methodologies for crystal structure prediction (CSP) typically begin with determining the conformational landscape of the isolated molecule. For this compound, this would involve analyzing the rotational freedom around the C-N and N-N bonds of the hydrazinyl group and the C-O bond of the hydroxyl group. Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to accurately calculate the energies of different conformers.

Once the low-energy conformers are identified, they are used as building blocks for generating trial crystal structures. These structures are typically generated by considering various common space groups and packing arrangements. The lattice energy of these hypothetical structures is then calculated using force fields specifically parameterized for organic molecules or, for higher accuracy, with solid-state DFT calculations. This process generates a crystal energy landscape, where the thermodynamically most stable polymorphs correspond to the deepest minima.

A theoretical investigation into the crystal structure of this compound would likely focus on the interplay of intermolecular interactions that govern the crystal packing. The molecule possesses both hydrogen bond donors (-OH, -NH, and -NH2 groups) and acceptors (the oxygen atom and the nitrogen atoms), suggesting that hydrogen bonding would be a dominant force in its crystal structure. These interactions, along with van der Waals forces and potential π-π stacking of the phenyl rings, would be analyzed to understand the packing motifs.

While specific data for this compound is not available, the following table illustrates the kind of theoretical data that would be generated from a successful crystal structure prediction study. The values presented are hypothetical and serve only as an example of what such a study would report.

Table 1: Hypothetical Predicted Crystal Structure Data for this compound

| Parameter | Predicted Value (Polymorph A) | Predicted Value (Polymorph B) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 10.54 | 12.38 |

| b (Å) | 5.21 | 8.45 |

| c (Å) | 13.67 | 7.91 |

| α (˚) | 90 | 90 |

| β (˚) | 105.3 | 90 |

| γ (˚) | 90 | 90 |

| Volume (ų) | 723.4 | 827.6 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.42 | 1.38 |

| Lattice Energy (kJ/mol) | -95.2 | -92.8 |

Note: The data in this table is purely illustrative and does not represent actual predicted values for this compound.

Advanced Spectroscopic Characterization of 3 Hydrazinylphenol and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise atomic arrangement within a molecule. elsevier.com Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. libretexts.orgchemguide.co.uk

In the ¹H NMR spectrum of 3-Hydrazinylphenol, the aromatic protons exhibit distinct chemical shifts and coupling patterns based on their position on the phenyl ring. The protons on the carbon atoms adjacent to the hydroxyl and hydrazinyl groups are particularly informative. The number of peaks in the spectrum indicates the number of different hydrogen environments, while the splitting of these peaks (singlets, doublets, triplets, etc.) reveals the number of neighboring hydrogen atoms, following the n+1 rule. libretexts.orgchemguide.co.uk For instance, a triplet suggests two neighboring hydrogens, while a quartet indicates three. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached functional groups. For example, the carbon atom bonded to the hydroxyl group will have a different chemical shift compared to the one bonded to the hydrazinyl group. researchgate.netmdpi.com

For adducts of this compound, such as hydrazones formed by reaction with aldehydes or ketones, NMR spectroscopy is invaluable for confirming the formation of the new C=N bond. This is typically observed through the appearance of a new signal for the imine proton in the ¹H NMR spectrum and a characteristic shift for the imine carbon in the ¹³C NMR spectrum. For example, in the synthesis of substituted phenylethylamine and ethylamine (B1201723) derivatives from 3-hydrazinyl phenol (B47542), the reaction with substituted aldehydes in the presence of glacial acetic acid yields adducts whose structures can be confirmed by NMR. sciensage.info

Table 1: Representative NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| (E)-1-benzylidene-2-phenylhydrazine | ¹H | 7.65-7.70 | m | |

| 7.35-7.39 | m | |||

| 7.28-7.32 | m | |||

| 7.11-7.13 | m | |||

| 6.87 | t | 7.2 | ||

| ¹³C | 144.6, 137.3, 135.3, 129.3, 128.6, 128.4, 126.2, 120.1, 112.8 | |||

| (E)-1-(4-methylbenzylidene)-2-phenylhydrazine | ¹H | 7.64 | s | |

| 7.57-7.59 | m | |||

| 7.29-7.33 | m | |||

| 7.20-7.22 | m | |||

| 7.12-7.15 | m | |||

| 6.90 | t | 7.2 | ||

| 2.40 | s | |||

| ¹³C | 144.8, 138.4, 137.6, 132.5, 129.3, 129.3, 126.1, 119.9, 112.7, 21.4 |

Advanced Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques that probe the vibrational modes of molecules. covalentmetrology.com These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint. americanpharmaceuticalreview.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the phenolic group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the hydrazinyl group would also appear in this region, often as multiple bands. The C-N stretching and N-H bending vibrations would be observed at lower frequencies. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations are typically strong. spectroscopyonline.com For adducts of this compound, the formation of a C=N bond in a hydrazone would result in a characteristic stretching vibration in the 1620-1690 cm⁻¹ region in both IR and Raman spectra. researchgate.net

The analysis of these spectra can be enhanced by considering factors such as hydrogen bonding, which can cause broadening and shifting of the O-H and N-H stretching bands. In the solid state, crystal packing effects can lead to splitting of vibrational bands. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides information about the molecular weight of the compound and, through analysis of fragmentation patterns, can reveal its structure. libretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight (124.14 g/mol ). pharmaffiliates.com The molecule would then fragment in predictable ways. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. libretexts.org For this compound, potential fragmentations could involve the loss of the hydrazinyl group (-NHNH₂) or parts of it, as well as cleavage of the aromatic ring. chemguide.co.ukyoutube.com

For adducts, such as those formed with aldehydes and ketones, the mass spectrum will show a molecular ion peak corresponding to the new, larger molecule. sciensage.info The fragmentation pattern will be characteristic of the specific adduct. For instance, in the analysis of short-chain fatty acids derivatized with 3-nitrophenylhydrazine, a related compound, the resulting derivatives show distinct fragmentation patterns under tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the identification and quantification of the original analytes.

Table 2: Common Fragments in Mass Spectrometry of Aromatic Hydrazines

| Fragment | Description | Potential m/z |

| [M]⁺ | Molecular Ion | Dependent on the specific molecule |

| [M-NH₂]⁺ | Loss of an amino radical | M - 16 |

| [M-N₂H₃]⁺ | Loss of a hydrazinyl radical | M - 31 |

| [C₆H₅O]⁺ | Phenyl-oxy cation | 93 |

Note: This table is illustrative and based on general fragmentation patterns of related compounds. The exact fragmentation of this compound and its adducts would require experimental data.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of this compound would reveal the precise geometry of the phenyl ring and the attached hydroxyl and hydrazinyl groups. It would also show how the molecules pack together in the crystal lattice, including details of intermolecular interactions such as hydrogen bonding between the hydroxyl and hydrazinyl groups of neighboring molecules. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. uu.nlshu.ac.uk The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups). lumenlearning.com

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the hydroxyl and hydrazinyl groups, which are auxochromes (groups that modify the absorption of a chromophore), will influence the position and intensity of these bands. Typically, aromatic systems exhibit π → π* transitions, which are usually intense. libretexts.org The lone pair of electrons on the oxygen and nitrogen atoms can also participate in n → π* transitions, which are generally less intense. uzh.ch

The formation of adducts, especially those that extend the conjugated π-system, will lead to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum. lumenlearning.com For example, the reaction of this compound with an α,β-unsaturated aldehyde would create a larger conjugated system, causing the molecule to absorb light at a longer wavelength, potentially in the visible region. thermofisher.com The wavelength of maximum absorbance (λ_max) is a key parameter obtained from a UV-Vis spectrum. researchgate.netbioglobax.com

Table 3: Typical Electronic Transitions in Aromatic Compounds

| Transition | Description | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. | 200 - 400 | 1,000 - 50,000 |

| n → π | Excitation of an electron from a non-bonding orbital to an antibonding π orbital. | 300 - 500 | 10 - 1,000 |

Note: The values are general ranges and can vary significantly depending on the specific molecule and solvent. Data sourced from shu.ac.uklibretexts.orguzh.ch.

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by chiral molecules. mdpi.comtum.de It is a powerful technique for studying the stereochemistry of chiral compounds.

While this compound itself is not chiral, it can be used to synthesize chiral adducts. For example, reacting it with a chiral aldehyde or ketone would produce a chiral hydrazone. CD spectroscopy could then be used to characterize the resulting enantiomers or diastereomers. The CD spectrum provides information about the absolute configuration and conformation of the chiral molecule. rsc.org

The sign and magnitude of the Cotton effect in the CD spectrum are related to the spatial arrangement of the chromophore and other groups in the molecule. researchgate.net For instance, the binding of chiral ligands to metal ions can be monitored by changes in the CD spectrum, providing information on the stoichiometry and structure of the resulting complexes. rsc.org In the context of this compound derivatives, CD spectroscopy would be an essential tool for confirming the enantiomeric purity of a chiral synthesis and for studying conformational changes in solution. rsc.org

Applications of 3 Hydrazinylphenol in Advanced Materials Science and Polymer Chemistry

3-Hydrazinylphenol as a Building Block for Functional Polymers

The bifunctional nature of this compound, with its nucleophilic hydrazine (B178648) moiety and its phenolic group, theoretically allows it to act as a monomer in various polymerization reactions.

Polymerization Reactions Incorporating Hydrazinylphenol Moieties

There is a lack of specific studies detailing the polymerization of this compound. However, the reactivity of the hydrazine group is well-established in polymer chemistry. For instance, hydrazides (a related functional group) can participate in reactions like aza-Michael additions to form functional polymers. The hydrazine group can also react with dicarbonyl compounds (like dialdehydes or diketones) to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties. The phenolic hydroxyl group could be used for chain extension or to create polyesters or polyethers. Despite this theoretical potential, no specific examples of polymers synthesized directly from this compound were found in the available literature.

Design of Specialty Polymers with Hydrazinylphenol Units

The design of specialty polymers incorporating this compound units remains a hypothetical exercise. If such polymers were synthesized, the phenolic group could impart properties such as antioxidant capabilities, thermal stability, or specific solubility characteristics. The hydrazine moiety could be used to introduce metal-chelating sites or to create cross-linked polymer networks. Without experimental data, the properties and performance of such polymers are unknown.

Integration of this compound in Organic Electronic Materials

No research was found on the integration of this compound into organic electronic materials. For a molecule to be useful in organic electronics, it typically needs to possess specific charge-transport properties and be processable into high-quality thin films. While the aromatic nature of this compound is a prerequisite, there is no data on its semiconductor properties, such as its energy levels (HOMO/LUMO) or charge carrier mobility.

This compound Derivatives in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding, pi-pi stacking) to build large, ordered structures. The phenol (B47542) and hydrazine groups of this compound are both capable of forming strong hydrogen bonds. This suggests that its derivatives could potentially form interesting supramolecular structures like gels, liquid crystals, or molecular cages. However, a review of the current literature did not yield any studies on the synthesis or characterization of supramolecular assemblies derived from this compound.

Use of this compound in Thin Film Processing Research

The formation of thin films is critical for many applications in electronics and materials science. Various techniques, such as physical vapor deposition, chemical vapor deposition, or solution-based spin-coating, are used for this purpose. There is no available research describing the use of this compound as a precursor or component in any thin film processing technique.

Role of this compound in Energy Capture and Storage Materials Research

Materials for energy applications, such as batteries or solar cells, require specific electrochemical and photophysical properties. For example, materials used in batteries must undergo reversible redox reactions. While the phenol and hydrazine groups can be electrochemically active, there are no studies that investigate the potential of this compound or its polymers in energy capture or storage devices.

Mechanistic Environmental Chemistry of 3 Hydrazinylphenol

Chemical Transformations of 3-Hydrazinylphenol in Environmental Matrices

The chemical transformations of this compound in environmental matrices such as soil and water are dictated by the reactivity of its hydrazine (B178648) and phenolic hydroxyl groups. The hydrazine moiety is a strong nucleophile and reducing agent, while the phenol (B47542) group can undergo oxidation and participate in coupling reactions.

In aqueous environments, the hydrazine group can react with carbonyl compounds, such as aldehydes and ketones, which may be present as natural organic matter or pollutants, to form hydrazones. nih.gov This reaction is a condensation process and is typically catalyzed by acid. nih.gov The stability of the resulting hydrazone bond is a critical factor in the persistence and transport of the transformed compound, as the reaction can be reversible through hydrolysis. nih.gov

The phenol group imparts a degree of acidity and can be deprotonated depending on the pH of the surrounding medium. The resulting phenoxide ion is highly susceptible to oxidation.

Degradation Pathways and Reaction Intermediates of this compound

Detailed studies specifically outlining the degradation pathways and reaction intermediates of this compound in the environment are not extensively documented. However, based on the fundamental chemistry of hydrazines and phenols, several potential pathways can be inferred.

Oxidation of the hydrazine group is a likely primary degradation step. This can lead to the formation of various intermediates. Theoretical studies on the decomposition of hydrazine (N₂H₄) suggest the formation of complex intermediates such as N₃H₅ and N₄H₆, although these are typically studied under specific thermal decomposition conditions. researchgate.net In an environmental context, oxidation could lead to the formation of diazene (B1210634) (N₂H₂) derivatives, which are unstable and can decompose to nitrogen gas and other products.

Photo-catalytic and Advanced Oxidation Processes of this compound

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comkirj.ee These processes, particularly when assisted by light (photo-catalysis), are known to be effective for the degradation of persistent organic pollutants. nih.gov

While specific studies on the photo-catalytic degradation of this compound are scarce, the general principles of AOPs can be applied. Processes like the photo-Fenton reaction (UV/H₂O₂/Fe²⁺) generate highly reactive hydroxyl radicals that can attack the aromatic ring and the hydrazine group of this compound. kirj.ee This non-selective attack can lead to the mineralization of the organic compound into carbon dioxide, water, and inorganic nitrogen compounds. mdpi.com

The effectiveness of photocatalytic degradation often depends on factors such as the type of photocatalyst (e.g., TiO₂, ZnO), pH, and the presence of other substances in the water. mdpi.comoaepublish.com For instance, the degradation of phenol using an α-FOD photocatalyst was shown to be efficient, with the process involving both heterogeneous Fenton-like reactions and photocatalysis. mdpi.com

Table 1: Overview of Advanced Oxidation Processes Potentially Applicable to this compound

| AOP Technique | Oxidizing Species | General Mechanism | Potential Outcome for this compound |